![molecular formula C15H16N2O5S B12846078 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoimidazole core, which is a fused ring system combining naphthalene and imidazole structures, with additional functional groups that enhance its reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate typically involves multi-step organic reactions. One common method includes:
Formation of the Naphthoimidazole Core: This step involves the condensation of naphthalene derivatives with imidazole precursors under acidic or basic conditions. Reagents such as polyphosphoric acid or sodium hydroxide can be used to facilitate this reaction.
Formation of Methanesulphonate Salt: The final step involves the reaction of the naphthoimidazole derivative with methanesulfonic acid to form the methanesulphonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
属性
分子式 |
C15H16N2O5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
methanesulfonate;1,2,3-trimethylbenzo[f]benzimidazol-3-ium-4,9-dione |
InChI |
InChI=1S/C14H13N2O2.CH4O3S/c1-8-15(2)11-12(16(8)3)14(18)10-7-5-4-6-9(10)13(11)17;1-5(2,3)4/h4-7H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
GOMWFIMTXQDUKE-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(N1C)C(=O)C3=CC=CC=C3C2=O)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
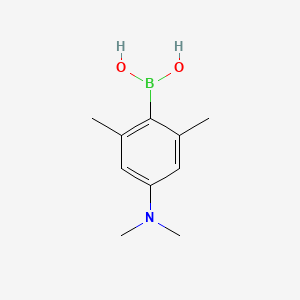

![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
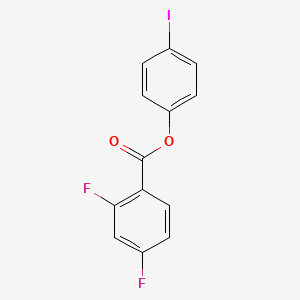
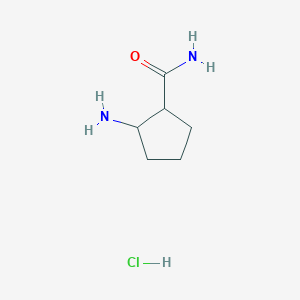

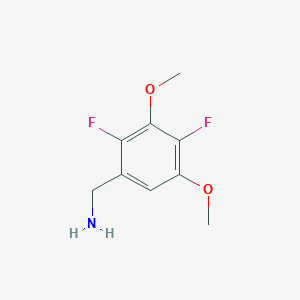

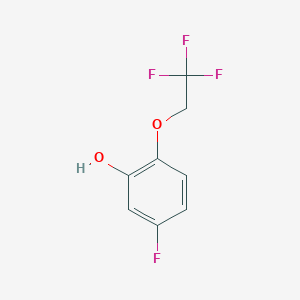
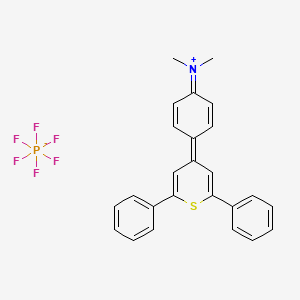
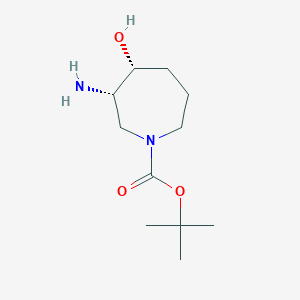
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

